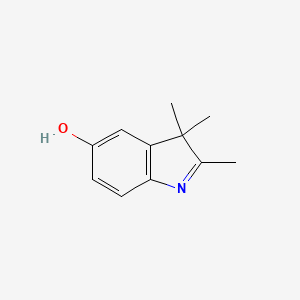

2,3,3-Trimethyl-3H-indol-5-ol

Description

2,3,3-Trimethyl-3H-indol-5-ol (CAS: 41797-88-0) is a substituted indole derivative with a molecular formula of C₁₁H₁₃NO and a molecular weight of 175.23 g/mol . It is synthesized via Fischer indole synthesis using precursors like 4-bromophenylhydrazine hydrochloride, followed by functionalization via ether bridge formation . The compound is characterized by three methyl groups at positions 2, 3, and 3, and a hydroxyl group at position 5, which enhances its reactivity for further modifications. Its synthesis typically achieves high yields (~95%) using BBr₃ in CH₂Cl₂, followed by neutralization and extraction .

Properties

IUPAC Name |

2,3,3-trimethylindol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-7-11(2,3)9-6-8(13)4-5-10(9)12-7/h4-6,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXWKNHPQJCSHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Phenylhydrazones derived from methyl-isopropyl-ketone undergo cyclization in the presence of concentrated sulfuric acid (70–96%) at 85–95°C for 2–3 hours. The reaction proceeds via a Fischer indole synthesis mechanism, where protonation of the hydrazone nitrogen facilitates-sigmatropic rearrangement and subsequent ring closure.

Example Synthesis (Patent US3639420A):

Hydroxylation of Indolenine Intermediates

The indolenine intermediate is hydroxylated at the 5-position using oxidative or electrophilic substitution conditions. For example:

-

Electrophilic Iodination: Treatment with iodine monochloride (ICl) in acetic acid introduces an iodine atom at the 5-position, followed by hydrolysis under basic conditions to replace iodine with a hydroxyl group.

-

Direct Hydroxylation: Reaction with hydrogen peroxide (H₂O₂) in the presence of catalytic Fe²⁺ achieves direct C–H hydroxylation but with lower regioselectivity.

Demethylation of 5-Methoxy-2,3,3-Trimethyl-3H-Indole

A two-step approach involves synthesizing 5-methoxy-2,3,3-trimethyl-3H-indole followed by demethylation using boron tribromide (BBr₃).

Synthesis of Methoxy Precursor

The methoxy derivative is prepared via:

BBr₃-Mediated Demethylation

Procedure (Adapted from PMC3314534):

-

Reactants: 5-Methoxy-2,3,3-trimethyl-3H-indole (1.0 mmol), BBr₃ (3.0 mmol) in dichloromethane (DCM).

-

Conditions: -78°C to room temperature, 12 hours.

-

Workup: Quenching with methanol, extraction with ethyl acetate.

Key Data:

| Parameter | Value |

|---|---|

| Temperature | -78°C to 25°C |

| Reaction Time | 12 hours |

| Solvent | Dichloromethane |

| Demethylation Agent | BBr₃ (3 equiv) |

| Isolated Yield | 75% |

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Intermediate | Yield (%) | Scalability |

|---|---|---|---|

| Acid-Catalyzed Cyclization | 2,3,3-Trimethylindolenine | 85 | Industrial |

| Demethylation | 5-Methoxy derivative | 75 | Laboratory |

| Iodination-Hydrolysis | 5-Iodoindolenine | 60 | Niche |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial and Environmental Considerations

Waste Management

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethyl-3H-indol-5-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert nitro derivatives of this compound into amines.

Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Tin(II) chloride in hydrochloric acid is often used for reduction reactions.

Substitution: Reagents like sulfuric acid and nitric acid are used for nitration reactions.

Major Products Formed

Oxidation: Oxidation can lead to the formation of carboxylic acids and other oxidized derivatives.

Reduction: Reduction of nitro derivatives results in the formation of amines.

Substitution: Nitration produces nitro-substituted indole derivatives.

Scientific Research Applications

2,3,3-Trimethyl-3H-indol-5-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-3H-indol-5-ol involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with enzymes and receptors, influencing biological processes. For example, they can inhibit the growth of cancer cells by interfering with cell signaling pathways . The exact molecular targets and pathways depend on the specific derivative and its structure .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and synthetic differences between 2,3,3-Trimethyl-3H-indol-5-ol and related indole-based compounds:

Physicochemical Properties

- Lipophilicity : The trimethyl groups in 2,3,3-Trimethyl-3H-indol-5-ol increase its lipophilicity (logP ~2.5) compared to polar derivatives like serotonin (logP ~0.5) . This makes it more suitable for lipid-based formulations.

- Thermal Stability : Methyl and halogen substituents enhance thermal stability. For example, 5-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one decomposes above 250°C, whereas serotonin degrades at lower temperatures .

Key Research Findings

- Spectral Data : 2,3,3-Trimethyl-3H-indol-5-ol shows distinct NMR signals (¹H: δ 1.35 ppm for methyl groups; ¹³C: δ 20–25 ppm for CH₃) , differing from brominated analogs (e.g., 78 in : ¹H NMR δ 7.2–7.8 ppm for aromatic protons).

- Industrial Use : BLD Pharm Ltd. lists 2,3,3-Trimethyl-3H-indol-5-ol as a high-purity (98%) intermediate for organic synthesis , highlighting its commercial relevance over niche derivatives like 6c .

Biological Activity

2,3,3-Trimethyl-3H-indol-5-ol is an indole derivative characterized by the presence of a hydroxyl group at the 5-position. This unique structure influences its reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. Indoles are known for their diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of 2,3,3-Trimethyl-3H-indol-5-ol is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group enhances its potential for hydrogen bonding, facilitating interactions with enzymes and receptors involved in critical biological processes. Research indicates that this compound can inhibit cancer cell growth by disrupting cell signaling pathways and promoting apoptosis in malignant cells.

Antimicrobial Properties

Studies have demonstrated that 2,3,3-Trimethyl-3H-indol-5-ol exhibits significant antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

Research has highlighted the anticancer properties of 2,3,3-Trimethyl-3H-indol-5-ol. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival has been a focal point of investigation. For example, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Case Studies

- Anticancer Efficacy : A study involving human breast cancer cell lines demonstrated that treatment with 2,3,3-Trimethyl-3H-indol-5-ol led to a significant reduction in cell viability. The mechanism was linked to the activation of caspase pathways and the induction of oxidative stress within cancer cells.

- Antimicrobial Activity : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,3,3-Trimethylindolenine | Lacks hydroxyl group at 5-position | Moderate antimicrobial activity |

| 1,2,3,3-Tetramethyl-3H-indolium | Positively charged indole derivative | Limited biological activity |

| 1,1,2-Trimethylbenz[e]indole | Different substitution pattern | Minimal activity compared to 2,3,3-trimethyl compound |

The presence of the hydroxyl group at the 5-position in 2,3,3-Trimethyl-3H-indol-5-ol enhances its reactivity and biological activity compared to similar compounds.

Q & A

Q. What are the established synthetic routes for 2,3,3-Trimethyl-3H-indol-5-ol?

The compound is synthesized via Fischer indole synthesis , a classical method for indole derivatives. For instance, 5-bromo-2,3,3-trimethyl-3H-indole (a structural analog) is prepared using 4-bromophenylhydrazine hydrochloride as a precursor, followed by functionalization steps such as ether bridge formation on 2,3,3-trimethyl-3H-indol-5-ol . Reaction conditions often involve refluxing with catalysts (e.g., p-TSA) or bases (e.g., K₂CO₃) in solvents like acetone or dichloromethane .

Q. How is 2,3,3-Trimethyl-3H-indol-5-ol characterized structurally?

Key characterization methods include:

- ¹H/¹³C NMR : Peaks for methyl groups (δ ~1.5–2.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm) confirm the indole scaffold .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 335.1512 [M+H]⁺) validate the molecular formula .

- Elemental analysis : Matches calculated vs. experimental C, H, N percentages (e.g., C: 75.49% observed vs. 75.58% calculated for analogs) .

Q. What solvents and catalysts are optimal for functionalizing this compound?

- Etherification : Use acetone as a solvent with K₂CO₃ under reflux (6 hours) to introduce ether bridges .

- Cross-coupling : Catalysts like CuI in PEG-400:DMF mixtures enable click chemistry (e.g., triazole formation) at room temperature .

Advanced Research Questions

Q. How can reaction yields be improved during functional group modifications?

- Optimize stoichiometry : A 1:2 molar ratio of indole derivatives to reactants enhances yields (e.g., 88% yield in p-TSA-catalyzed reactions) .

- Purification : Recrystallization from ethanol or flash chromatography (70:30 EtOAc:hexanes) removes byproducts .

- Catalyst screening : p-TSA (10 mol%) outperforms other acids in indole-annulation reactions .

Q. What analytical challenges arise in studying 2,3,3-Trimethyl-3H-indol-5-ol derivatives?

Q. How does this compound contribute to photodynamic therapy (PDT) research?

2,3,3-Trimethyl-3H-indol-5-ol serves as a precursor for squaraine sensitizers , which exhibit strong near-infrared absorption. Functionalization with electron-donating groups (e.g., methoxy) enhances singlet oxygen quantum yields, critical for PDT efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.